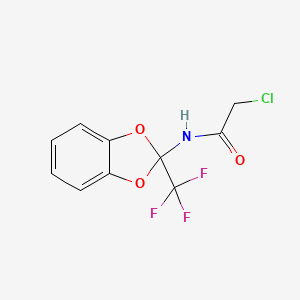
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide is an organic compound that has drawn considerable attention due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound's unique properties stem from its distinctive substituents, which confer unique chemical behaviors and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide typically involves a multistep process, beginning with the preparation of the benzodioxole derivative. This is usually followed by the introduction of the trifluoromethyl group and the acetamide functional group. One common approach starts with the bromination of 1,3-benzodioxole, followed by a nucleophilic substitution reaction to introduce the trifluoromethyl group. The final step involves the acylation reaction to attach the chloroacetamide group under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but employs optimized conditions to maximize yield and minimize costs. Key steps include the careful control of reaction temperatures and the use of catalysts to accelerate the reactions. Purification processes, such as crystallization or chromatography, are typically employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to a variety of substituted acetamides.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminium hydride or sodium borohydride.
Nucleophiles: such as hydroxide ions, alkoxides, or amines.
Major Products: Major products formed from these reactions include substituted acetamides, amines, alcohols, and various oxidative derivatives, each potentially useful in different chemical and biological contexts.
Scientific Research Applications
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially those containing trifluoromethyl groups, which are important in medicinal chemistry for enhancing the biological activity of compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials with specific chemical properties, such as fluorinated polymers and agrochemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide exerts its effects is closely related to its structural features:
Molecular Targets: The trifluoromethyl group is known for its ability to enhance the binding affinity of molecules to biological targets, potentially inhibiting specific enzymes or receptors.
Pathways Involved: This compound may interfere with metabolic pathways or signal transduction processes in cells, leading to its observed biological effects. For example, it might inhibit cell division in cancer cells or disrupt bacterial cell walls.
Comparison with Similar Compounds
2-Chloro-N-(2-(trifluoromethyl)-1,3-benzodioxol-2-YL)acetamide stands out due to its trifluoromethyl and benzodioxole groups, which are not commonly found together in similar compounds. Here are a few compounds for comparison:
2-Chloroacetamide: A simpler analogue lacking the trifluoromethyl and benzodioxole moieties, with different reactivity and biological properties.
N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the benzodioxole ring, which can significantly alter its chemical and biological activity.
2-Chloro-N-(1,3-benzodioxol-2-YL)acetamide: Lacks the trifluoromethyl group, impacting its biological interactions and properties.
In comparison, this compound offers a unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3/c11-5-8(16)15-10(9(12,13)14)17-6-3-1-2-4-7(6)18-10/h1-4H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYTDMGGSKWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
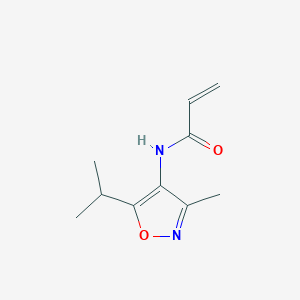
![N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992550.png)
![1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992556.png)
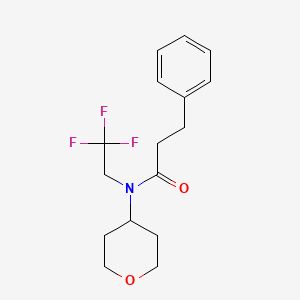
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2992558.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)
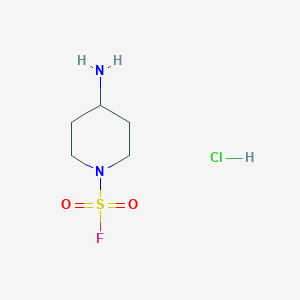
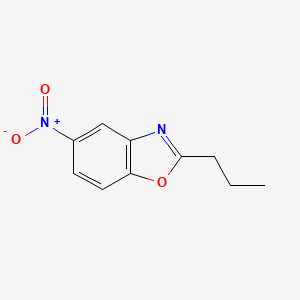
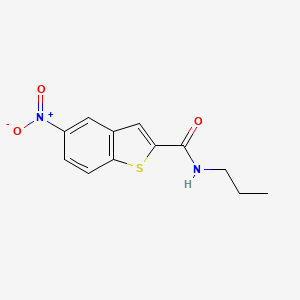
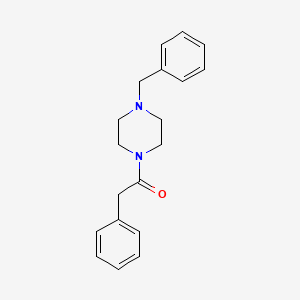
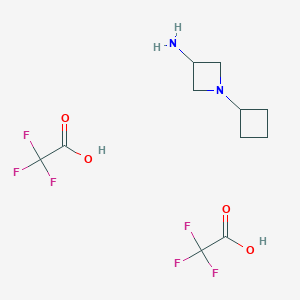
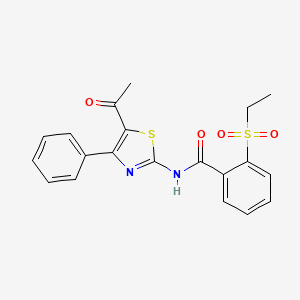
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
